1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide

Description

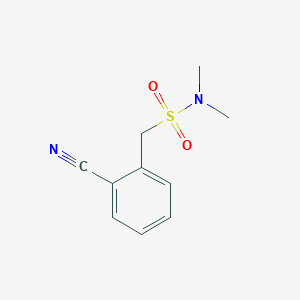

1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 2-cyanophenyl group at the sulfonyl-linked carbon and dimethylamino groups at the nitrogen. The 2-cyanophenyl moiety introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. Sulfonamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects .

Properties

IUPAC Name |

1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-12(2)15(13,14)8-10-6-4-3-5-9(10)7-11/h3-6H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIOVWCXNVGHOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 2-cyanophenylamine with dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

Comparison with Other Syntheses :

- details the synthesis of N-(4-amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methanesulfonamide derivatives via nitro reduction and subsequent acylation, highlighting the versatility of sulfonamide functionalization .

- reports a 76% yield for N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide using aqueous sodium carbonate, suggesting similar conditions could apply to the target compound .

Crystallographic and Structural Insights

Sulfonamides often exhibit distorted tetrahedral geometry around sulfur. For example:

- N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide () shows a torsion angle of 68.22° at the S–N bond, with intermolecular hydrogen bonding stabilizing the crystal lattice .

- The N,N-dimethyl groups in the target compound likely reduce hydrogen-bonding capacity compared to hydroxyl or primary amine substituents, impacting solid-state packing and solubility .

Biological Activity

1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activity, particularly as an enzyme inhibitor. This article delves into its biological activity, synthesis methods, and research findings, supported by data tables and case studies.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula : C12H16N2O2S

- Molecular Weight : 252.33 g/mol

- Canonical SMILES : CC(C)(C)NS(=O)(=O)CC1=CC=CC=C1C#N

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 252.33 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white solid |

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It may interact with specific active sites on enzymes, leading to competitive inhibition, which alters the enzyme's function.

In Vitro Studies

Research indicates that this compound exhibits significant effects on various biological targets:

- Cytotoxicity Assays : In vitro assays have shown that derivatives of this compound can modulate cell viability in macrophage cultures.

- Cytokine Production : Studies have demonstrated its ability to influence the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations.

In Vivo Studies

In vivo models have been employed to assess the anti-inflammatory properties of related compounds:

- CFA-Induced Paw Edema Model : The compound demonstrated significant anti-edematogenic activity, comparable to standard treatments like dexamethasone.

- Zymosan-Induced Peritonitis : In this model, the compound reduced leukocyte migration significantly at various doses (5, 10, and 50 mg/kg), showcasing its potential for treating inflammatory conditions.

Table of Biological Activities

| Study Type | Findings |

|---|---|

| In Vitro Cytotoxicity | Significant modulation of IL-1β and TNFα production in macrophages at concentrations of 25 μM and above. |

| In Vivo Efficacy | Reduction in paw edema by up to 90% in CFA-induced models; effective leukocyte migration inhibition in peritonitis models. |

Case Study: JMPR-01 Derivative

A derivative of this compound, referred to as JMPR-01, was developed through bioisosteric modifications. It exhibited:

- Anti-inflammatory Activity : Significant reduction in nitrite production and cytokine levels in treated macrophages.

- Molecular Docking Studies : Showed strong binding affinity with targets such as LT-A4-H and PDE4B, indicating potential therapeutic applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.